molecular formula C11H17F3N2O B2684684 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856041-01-4

3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2684684
CAS RN: 1856041-01-4
M. Wt: 250.265
InChI Key: XHDGRBMHUJUJDW-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as 'BTTP' and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of BTTP is not yet fully understood. However, it is believed that BTTP forms a complex with metal ions, which can then be extracted using various methods.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BTTP. However, it has been found to be relatively non-toxic and stable, making it a promising compound for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTTP is its stability and non-toxicity, which makes it a safe and reliable compound for use in lab experiments. However, one limitation is that it has a relatively low yield when synthesized using certain methods.

Future Directions

There are several future directions for research related to BTTP. One area of focus could be the development of more efficient synthesis methods to increase the yield of BTTP. Additionally, more research is needed to fully understand the mechanism of action and potential applications of BTTP in various fields, such as environmental remediation and nuclear waste management.

Synthesis Methods

BTTP can be synthesized using several methods, including the reaction of 3,3,3-trifluoropropylhydrazine with sec-butyloxymethyl chloride in the presence of a base. Another method involves the reaction of 3,3,3-trifluoropropylhydrazine with sec-butyloxymethyl bromide in the presence of a palladium catalyst. The yield of BTTP using these methods ranges from 60-85%.

Scientific Research Applications

BTTP has been found to have various applications in scientific research. It has been studied for its potential use as a ligand in metal ion extraction, as well as for its ability to form complexes with various metal ions. BTTP has also been studied for its potential use in the separation of actinides and lanthanides.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c1-3-9(2)17-8-10-4-6-16(15-10)7-5-11(12,13)14/h4,6,9H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDGRBMHUJUJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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